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An In-depth Technical Guide on the Biological Activities of Dimethoxychalcones

Introduction

Chalcones (1,3-diaryl-2-propen-1-one) represent a significant class of compounds within the
flavonoid family, characterized by an open-chain structure that serves as a precursor for the
biosynthesis of other flavonoids and isoflavonoids in plants.[1][2] These compounds, both
naturally occurring and synthetic, have garnered substantial interest in medicinal chemistry due
to their diverse and potent biological activities.[3][4] Among the various derivatives,
dimethoxychalcones, which feature two methoxy (-OCHs) groups on their aromatic rings, have
demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-
inflammatory, antioxidant, and antimicrobial properties.[3][5][6][7] The position and number of
these methoxy substitutions critically influence the molecule's bioactivity, making them a
versatile scaffold for drug discovery and development.[6] This guide provides a comprehensive
review of the primary biological activities of dimethoxychalcones, presenting quantitative data,
detailed experimental protocols, and visualizations of key molecular pathways to support
researchers, scientists, and drug development professionals.

Anticancer Activity

Dimethoxychalcones have emerged as potent anticancer agents that exert their effects through
a variety of molecular mechanisms, leading to the inhibition of cancer cell growth, proliferation,
and survival.
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Mechanisms of Action

The anticancer effects of dimethoxychalcones are multifaceted, involving the induction of
programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling
pathways.

 Induction of Apoptosis and ER Stress: 4,4'-dimethoxychalcone (DMC) has been shown to
induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and Bim,
while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[8] This process is
accompanied by the activation of caspase-3 and cleavage of PARP.[8] Furthermore, DMC
can trigger cell death by activating endoplasmic reticulum (ER) stress and impairing
autophagic flux through lysosomal dysfunction.[8]

o Cell Cycle Arrest: Various dimethoxychalcone derivatives can halt the progression of the cell
cycle, a crucial process for cancer cell proliferation. For instance, 2',4'-dihydroxy-6'-methoxy-
3',5'-dimethylchalcone (another DMC derivative) induces G1 phase cell cycle arrest in
hepatocellular carcinoma cells by downregulating cyclin D1 and CDK4.[9] Other derivatives
have been observed to cause arrest in the G1, S, or G2/M phases, depending on the
compound and cell line.[1][10]

 Induction of Ferroptosis: Beyond apoptosis, 4,4'-dimethoxychalcone can selectively eliminate
cancer cells and senescent cells by inducing ferroptosis, an iron-dependent form of cell
death.[11][12] This is achieved by inhibiting the enzyme ferrochelatase (FECH) and
synergistically activating the Keap1/Nrf2/HMOX1 pathway, leading to an increase in cellular
reactive oxygen species (ROS) and lipid peroxidation.[11][12][13]

e Modulation of Signaling Pathways: The anticancer activity of dimethoxychalcones is often
mediated by their ability to interfere with key oncogenic signaling pathways. 2',4'-dihydroxy-
6'-methoxy-3',5'-dimethylchalcone has been found to suppress the PI3K/AKT signaling axis,
which in turn increases p53 levels and inhibits the nuclear localization of NF-kB, ultimately
promoting apoptosis and cell cycle arrest.[9]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various dimethoxychalcones have been quantified against a range of
human cancer cell lines, with results typically reported as ICso (half-maximal inhibitory
concentration) values.
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Compound/Derivati .
Cancer Cell Line ICs0 (M) Reference
ve

2'5"-

) C-33A (Cervix) 7.7 [6]
Dimethoxychalcone

2|15|_

_ A-431 (Skin) 9.2 [6]
Dimethoxychalcone

2'5"-

) MCF-7 (Breast) 8.8 [6]
Dimethoxychalcone

3,345

Hep G2 (Liver) 1.8 [14]
Tetramethoxychalcone

3,34'5'-

Colon 205 (Colon) 2.2 [14]
Tetramethoxychalcone

(E)-3-(5-bromopyridin-
2-y)-1-(2,4,6-
trimethoxyphenyl)prop
-2-en-1-one (B3)

HelLa (Cervix) 3.204 [15]

(E)-3-(5-bromopyridin-
2-yl)-1-(2,4,6-
trimethoxyphenyl)prop
-2-en-1-one (B3)

MCF-7 (Breast) 3.849 [15]

Visualization: PIBK/AKT Pathway Inhibition

The following diagram illustrates how dimethoxychalcones can inhibit the PISK/AKT pathway, a
central regulator of cell survival and proliferation, to induce anticancer effects.
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Dimethoxychalcone inhibits the PI3K/AKT survival pathway.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the effect of dimethoxychalcones on
cancer cell viability.[16]
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o Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x103 to
1x10% cells per well in 100 uL of complete culture medium. Incubate for 24 hours at 37°C in a
humidified atmosphere with 5% CO:2 to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the dimethoxychalcone compound in
culture medium. After 24 hours, remove the old medium from the wells and add 100 pL of the
medium containing different concentrations of the compound (e.g., 0.1 to 100 uM). Include a
vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72
hours.

o MTT Addition: After the incubation period, add 20 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4
hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will
convert the yellow MTT to purple formazan crystals.

e Formazan Solubilization: Carefully remove the medium from each well. Add 150 pL of a
solubilizing agent, such as DMSO or isopropanol with 0.04 N HCI, to each well to dissolve
the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

o Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength
of 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the percentage of viability against the compound concentration and
determine the ICso value using non-linear regression analysis.

Anti-inflammatory Activity

Dimethoxychalcones exhibit significant anti-inflammatory properties by targeting key mediators
and signaling pathways involved in the inflammatory response.

Mechanisms of Action

« Inhibition of Pro-inflammatory Mediators: Dimethoxychalcones effectively reduce the
production of key inflammatory molecules. In lipopolysaccharide (LPS)-stimulated
macrophage models (e.g., RAW 264.7 cells), compounds like 2'-hydroxy-3,6'-
dimethoxychalcone and 2'-hydroxy-4',6'-dimethoxychalcone dramatically inhibit the
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production of nitric oxide (NO) and prostaglandin E2 (PGE-2).[5][17] They also suppress the
secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-a),
interleukin-6 (IL-6), and interleukin-1(3 (IL-13).[18][19]

e Suppression of Inflammatory Enzymes: The reduction in NO and PGE: is a direct result of
the downregulation of their synthesizing enzymes. Dimethoxychalcones have been shown to
inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-
2) at the protein level.[5][17][19]

e Modulation of Signaling Pathways: The anti-inflammatory effects are rooted in the
modulation of upstream signaling cascades. Dimethoxychalcones inhibit the activation of the
mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-kB) signaling
pathways, which are central regulators of the inflammatory gene expression program.[5][19]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential is often measured by the ability of a compound to inhibit NO
production in LPS-stimulated macrophages.
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Compound/Derivati

Assay ICs0 (M) Reference

ve
4-Hydroxy-3,3',4',5'- NO Production

o 0.3 [14]
tetramethoxychalcone  Inhibition (LPS/IFN-y)
3,3.4',5- NO Production

o 0.3 [14]
Tetramethoxychalcone  Inhibition (LPS/IFN-y)
3-Hydroxy-3',4,4' 5'- NO Production

o 13 [14]
tetramethoxychalcone  Inhibition (LPS/IFN-y)
3,4-Dihydroxy-3',4',5'- NO Production

, I 15 [14]
trimethoxychalcone Inhibition (LPS/IFN-y)
2',6'-dihydroxy-4'- o
) ) Significant at 3 mg/kg
methoxydihydrochalco  IL-1f3 Reduction o [18]
(in vivo)
ne
2',6'-dihydroxy-4'- o
. . Significant at 3 mg/kg

methoxydihydrochalco  TNF Reduction [18]

ne

(in vivo)

Visualization: NF-kB Pathway Inhibition

This diagram shows the mechanism by which dimethoxychalcones block the NF-kB signaling
pathway to reduce inflammation in macrophages stimulated by LPS.
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Inhibition of the NF-kB pathway by dimethoxychalcones.[5][19]
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Experimental Protocol: Nitric Oxide (NO) Production
Assay

This protocol details the measurement of NO production by assessing nitrite accumulation in
the supernatant of cultured macrophages using the Griess reagent.[5][18]

Cell Culture: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 104
cells/well and incubate for 24 hours at 37°C with 5% CO..

Pre-treatment: Treat the cells with various concentrations of the dimethoxychalcone for 1-2
hours before stimulation.

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final
concentration of 1 pg/mL to all wells except the negative control.

Incubation: Incubate the plate for an additional 24 hours.

Griess Reaction: After incubation, collect 100 uL of the cell culture supernatant from each
well. Add 100 pL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid
and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes in the
dark. Measure the absorbance at 540 nm using a microplate reader.

Quantification: Determine the nitrite concentration by comparing the absorbance values to a
standard curve generated using known concentrations of sodium nitrite. Calculate the
percentage inhibition of NO production relative to the LPS-only treated cells.

Antioxidant Activity

The antioxidant properties of dimethoxychalcones are attributed to their ability to neutralize free
radicals and enhance endogenous antioxidant defenses.

Mechanisms of Action

o Direct Radical Scavenging: The chemical structure of chalcones, particularly the presence of
methoxy and hydroxyl groups, allows them to donate electrons or hydrogen atoms to
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neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[20] Methoxylation
can enhance this potential through p-1t conjugation, which increases the electron-donating
capacity of the molecule.[20][21]

» Activation of Endogenous Defenses: Some chalcones exert their antioxidant effects indirectly
by upregulating the body's own defense systems. They can activate the Nrf2/HO-1 signaling
pathway, a key cascade that controls the expression of numerous antioxidant and
cytoprotective genes.[20]

Quantitative Data: Antioxidant Activity

Antioxidant efficacy is commonly evaluated using the DPPH radical scavenging assay, with
results reported as ICso values.

Compound/Derivati
Assay ICso0 Reference
ve

(E)-3-(3,4-

dimethoxyphenyl)-1-

(2- DPPH Scavenging 16.27 pg/mL [22]
hydroxyphenyl)prop-2-

en-1-one

4,4
) DPPH Scavenging > 190 pg/mL [20]
dimethoxychalcone

Visualization: Workflow for Antioxidant Screening

The following diagram illustrates a typical experimental workflow for screening the antioxidant
activity of dimethoxychalcones using the DPPH assay.
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Workflow for DPPH radical scavenging assay.[20]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the direct free-radical scavenging ability of
dimethoxychalcones.[20]
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» Solution Preparation:

o DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in
methanol. This solution should have a deep violet color.

o Test Compounds: Prepare stock solutions of the dimethoxychalcone derivatives in
methanol or DMSO, followed by serial dilutions to obtain a range of concentrations.

o Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or
Trolox, for comparison.

e Assay Procedure:

o In a 96-well microplate, add 100 pL of the DPPH solution to 100 pL of each compound
dilution.

o For the blank, add 100 pL of methanol to 100 uL of the DPPH solution.
 Incubation: Cover the plate and incubate at room temperature in the dark for 30 minutes.

» Measurement: After incubation, measure the absorbance of each well at 517 nm using a
microplate reader. The reduction of the DPPH radical by an antioxidant is observed as a
color change from violet to yellow.

o Calculation: Calculate the percentage of radical scavenging activity using the following
formula:

o % Scavenging = [(A_control - A_sample) / A_control] * 100

o Where A_control is the absorbance of the DPPH solution without the sample, and
A_sample is the absorbance of the DPPH solution with the test compound.

» ICso Determination: Plot the percentage of scavenging activity against the corresponding
compound concentrations to determine the 1Cso value, which is the concentration of the
compound required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity
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Dimethoxychalcones have demonstrated promising activity against a range of pathogenic
microbes, including bacteria and fungi, positioning them as potential leads for new anti-infective

agents.

Mechanisms of Action

The primary mechanism of action is often related to the disruption of microbial cell structures or
key metabolic processes. Additionally, some chalcones can act as efflux pump inhibitors. In
resistant bacterial strains like Staphylococcus aureus, which use efflux pumps (e.g., NorA,
MepA) to expel antibiotics, certain chalcones can synergistically modulate the action of
conventional antibiotics, restoring their efficacy.[23]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is
the lowest concentration of a compound that prevents visible microbial growth.
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Compound/Derivati
ve

Microorganism

MIC (pg/mL)

Reference

(E)-3-(3,4-
dimethoxyphenyl)-1-
(2-
hydroxyphenyl)prop-2-
en-1-one

Staphylococcus

aureus

125

[22]

(E)-3-(3,4-
dimethoxyphenyl)-1-
(2-
hydroxyphenyl)prop-2-

en-1-one

Bacillus subtilis

62.5

[22]

(E)-3-(3,4-
dimethoxyphenyl)-1-
(2-
hydroxyphenyl)prop-2-
en-1-one

Escherichia coli

250

[22]

(E)-3-(3,4-
dimethoxyphenyl)-1-
(2-
hydroxyphenyl)prop-2-
en-1-one

Pseudomonas

aeruginosa

125

[22]

3.4',5'"-

Trimethoxychalcone

Candida krusei

3.9

[6]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent.[22]

e Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight on an

appropriate agar medium. Suspend several colonies in sterile saline or broth to match the
turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this
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suspension to achieve a final inoculum concentration of about 5 x 10> CFU/mL in the test
wells.

e Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the
dimethoxychalcone compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).
The concentration range may span from 1000 pg/mL down to <1 pg/mL.

 Inoculation: Add the prepared microbial inoculum to each well, bringing the final volume to
100 or 200 pL.

e Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial
growth and a negative control (broth only) to check for sterility.

e Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.

o MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest
concentration of the compound at which there is no visible growth. The reading can be aided
by using an indicator dye like resazurin.

Conclusion

Dimethoxychalcones represent a highly versatile and promising class of bioactive compounds
with significant therapeutic potential. Their ability to modulate multiple cellular targets and
pathways underpins their potent anticancer, anti-inflammatory, antioxidant, and antimicrobial
activities. The extensive research summarized in this guide highlights the importance of the
methoxy substitution pattern in defining the pharmacological profile of these molecules. The
detailed quantitative data, mechanistic diagrams, and experimental protocols provided herein
serve as a valuable resource for researchers aiming to further explore and harness the
capabilities of dimethoxychalcones in the development of novel therapeutics for a wide range
of diseases. Future studies should focus on optimizing lead compounds, exploring in vivo
efficacy and safety profiles, and elucidating more detailed mechanisms of action to translate
these promising findings from the laboratory to clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 15/18 Tech Support


https://www.benchchem.com/product/b304617?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b304617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. mdpi.com [mdpi.com]

2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus -
PMC [pmc.ncbi.nim.nih.gov]

3. scielo.br [scielo.br]

4. BIOLOGICAL ACTIVITIES AND NOVEL APPLICATIONS OF CHALCONES - Advances in
Weed Science [awsjournal.org]

5. The Effects of 2'-Hydroxy-3,6'-Dimethoxychalcone on Melanogenesis and Inflammation -
PMC [pmc.ncbi.nlm.nih.gov]

6. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and
Antiproliferative Activities - PubMed [pubmed.ncbi.nim.nih.gov]

7. benchchem.com [benchchem.com]

8. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in
cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

9. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle
arrest through PISK/AKT pathway in BEL-7402/5-FU cells - PubMed
[pubmed.ncbi.nim.nih.gov]

10. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as
microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nim.nih.gov]

11. ovid.com [ovid.com]

12. Flavonoid 4,4'-dimethoxychalcone selectively eliminates senescent cells via activating
ferritinophagy - PMC [pmc.ncbi.nim.nih.gov]

13. Flavonoid 4,4'-dimethoxychalcone suppresses cell proliferation via dehydrogenase
inhibition and oxidative stress aggravation - PubMed [pubmed.ncbi.nim.nih.gov]

14. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors
of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nim.nih.gov]

15. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-
trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

16. researcher.manipal.edu [researcher.manipal.edu]

17. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in
B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://www.mdpi.com/2223-7747/13/5/570
https://pmc.ncbi.nlm.nih.gov/articles/PMC9712905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9712905/
https://www.scielo.br/j/pd/a/GGBWtzRDvBzM8KYYvyPSdhH/?lang=en
https://awsjournal.org/article/biological-activities-and-novel-applications-of-chalcones/
https://awsjournal.org/article/biological-activities-and-novel-applications-of-chalcones/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10299152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10299152/
https://pubmed.ncbi.nlm.nih.gov/31339075/
https://pubmed.ncbi.nlm.nih.gov/31339075/
https://www.benchchem.com/pdf/The_Multifaceted_Biological_Activities_of_4_Methoxychalcone_Derivatives_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/40334804/
https://pubmed.ncbi.nlm.nih.gov/40334804/
https://pubmed.ncbi.nlm.nih.gov/31150783/
https://pubmed.ncbi.nlm.nih.gov/31150783/
https://pubmed.ncbi.nlm.nih.gov/31150783/
https://pubmed.ncbi.nlm.nih.gov/20199865/
https://pubmed.ncbi.nlm.nih.gov/20199865/
https://www.ovid.com/journals/frbm/abstract/10.1016/j.freeradbiomed.2022.06.010~flavonoid-44-dimethoxychalcone-induced-ferroptosis-in-cancer?redirectionsource=fulltextview
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791569/
https://pubmed.ncbi.nlm.nih.gov/34506903/
https://pubmed.ncbi.nlm.nih.gov/34506903/
https://pubmed.ncbi.nlm.nih.gov/19875299/
https://pubmed.ncbi.nlm.nih.gov/19875299/
https://pubmed.ncbi.nlm.nih.gov/36685294/
https://pubmed.ncbi.nlm.nih.gov/36685294/
https://researcher.manipal.edu/en/publications/design-synthesis-and-biological-evaluation-of-novel-piperidinyl-c/
https://pubmed.ncbi.nlm.nih.gov/38921030/
https://pubmed.ncbi.nlm.nih.gov/38921030/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b304617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 18. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response |
Semantic Scholar [semanticscholar.org]

e 19. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-
dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

e 20. benchchem.com [benchchem.com]

o 21. Antioxidant Structure—Activity Relationship Analysis of Five Dihydrochalcones - PMC
[pmc.ncbi.nlm.nih.gov]

e 22. gsconlinepress.com [gsconlinepress.com]

e 23. Antibacterial and antibiotic modifying activity, ADMET study and molecular docking of
synthetic chalcone (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-
one in strains of Staphylococcus aureus carrying NorA and MepA efflux pumps - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Literature review on the biological activities of
dimethoxychalcones]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b304617#literature-review-on-the-biological-activities-
of-dimethoxychalcones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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